molecular formula C17H12ClN3O2 B608482 LAU159 CAS No. 2055050-87-6

LAU159

Cat. No. B608482
M. Wt: 325.752
InChI Key: WQYIIWQWPXNTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LAU159 is a functionally selective positive modulator of α1β3 GABA (A) receptor with an EC50 of 2.2 μM . It is used for scientific research .


Molecular Structure Analysis

The molecular formula of LAU159 is C17H12ClN3O2 . The IUPAC name is 8-chloro-2-(3-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one . The InChI code is 1S/C17H12ClN3O2/c1-23-12-4-2-3-11(8-12)21-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)20-21/h2-9,20H,1H3 .


Physical And Chemical Properties Analysis

LAU159 has a molecular weight of 325.75 . It is a solid at room temperature .

Scientific Research Applications

  • Hard X-Ray and Gamma Ray Astronomy : A study by Caroli et al. (2009) discusses the use of Laue lenses coupled with high-efficiency solid-state focal plane detectors for hard X-ray and gamma-ray astronomy. This research is significant in space missions where polarimetry is a crucial observational parameter. The experiment demonstrated that a combination of a Laue Lens and a CZT pixel detector can measure the polarization of hard X-ray sources along with spectroscopy and imaging (Caroli et al., 2009).

  • Professional Development in Scientific Inquiry : Grigg et al. (2013) investigated the impact of professional development initiatives in inquiry science on teaching practices in the Los Angeles Unified School District. This study is relevant in the context of improving science education and teaching methodologies (Grigg et al., 2013).

  • Laue Crystallography : Ren et al. (1999) explored the advancements in Laue crystallography, particularly in the context of new synchrotron sources and time-resolved crystallography. This research is significant for understanding structural dynamics in biological systems and has applications in various scientific fields (Ren et al., 1999).

  • Research Collaboration in Large Scale Research Infrastructures : D’Ippolito and Rüling (2019) analyzed the nature of collaborations at large scale research infrastructures, focusing on the Institut Laue-Langevin. Their findings are important for understanding how collaboration types and diversity contribute to the success of large-scale scientific projects (D’Ippolito & Rüling, 2019).

  • Laue Lens for Nuclear Astrophysics : Ballmoos (2006) discussed the development of a Laue Lens for gamma-ray focusing in nuclear astrophysics. This technology is crucial for studying powerful sources and violent events in the universe, demonstrating significant potential for future astrophysical research (Ballmoos, 2006).

Safety And Hazards

While specific safety and hazard information for LAU159 is not available, it is generally recommended to use protective gloves, safety goggles with side-shields, and impervious clothing when handling such compounds .

Relevant Papers The paper “Identification of novel positive allosteric modulators and null modulators at the GABAA receptor α+β- interface” by Varagic Z, et al. discusses LAU159 .

properties

IUPAC Name

8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c1-23-12-4-2-3-11(8-12)21-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)20-21/h2-9,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQDEKQVYZRUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one

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